Cas no 1638759-80-4 (tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate)
![tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate structure](https://pt.kuujia.com/scimg/cas/1638759-80-4x500.png)
1638759-80-4 structure
Nome do Produto:tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate
N.o CAS:1638759-80-4
MF:C14H26N2O2
MW:254.368443965912
CID:5220024
tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate
- 7-Azaspiro[4.5]decane-7-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester
-
- Inchi: 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-4-6-14(10-16)7-5-11(15)9-14/h11H,4-10,15H2,1-3H3
- Chave InChI: SYIVGTGYYFVGMQ-UHFFFAOYSA-N
- SMILES: C1C2(CCCN(C(OC(C)(C)C)=O)C2)CCC1N
tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191259-250mg |
tert-Butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate |
1638759-80-4 | 98% | 250mg |
¥3801 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191259-5g |
tert-Butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate |
1638759-80-4 | 98% | 5g |
¥24710 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08299-1G |
tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate |
1638759-80-4 | 95% | 1g |
¥ 5,808.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08299-5G |
tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate |
1638759-80-4 | 95% | 5g |
¥ 17,424.00 | 2023-04-14 | |
Enamine | EN300-1668521-0.25g |
tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate |
1638759-80-4 | 95% | 0.25g |
$538.0 | 2023-05-26 | |
Enamine | EN300-1668521-0.5g |
tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate |
1638759-80-4 | 95% | 0.5g |
$847.0 | 2023-05-26 | |
Enamine | EN300-1668521-10.0g |
tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate |
1638759-80-4 | 95% | 10g |
$4667.0 | 2023-05-26 | |
Chemenu | CM441485-1g |
tert-Butyl2-amino-7-azaspiro[4.5]decane-7-carboxylate |
1638759-80-4 | 95%+ | 1g |
$1083 | 2023-01-19 | |
Aaron | AR01V7IG-250mg |
tert-Butyl2-amino-7-azaspiro[4.5]decane-7-carboxylate |
1638759-80-4 | 95% | 250mg |
$765.00 | 2025-02-11 | |
1PlusChem | 1P01V7A4-10g |
tert-Butyl2-amino-7-azaspiro[4.5]decane-7-carboxylate |
1638759-80-4 | 95% | 10g |
$5831.00 | 2024-06-19 |
tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate Literatura Relacionada
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
1638759-80-4 (tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate) Produtos relacionados
- 100949-89-1(4-methyl-2-(4-methylpiperazin-1-yl)quinoline)
- 1805406-09-0(Methyl 2-chloro-5-(difluoromethyl)-3-methoxypyridine-6-acetate)
- 1164557-04-3((2E)-2-(1,3-benzoxazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile)
- 1044770-28-6(6-cyclopentyl-2-(methylthio)pyrimidin-4(3H)-one)
- 2228243-71-6(tert-butyl N-(1-bromo-2,2,4-trimethylpentan-3-yl)carbamate)
- 478248-12-3(1-(4-chlorobenzoyl)-4-{[(3-methoxyphenyl)sulfanyl]methyl}piperidin-4-ol)
- 84487-03-6(6-Chloro-5-nitropyridin-2-amine)
- 1807123-34-7(Ethyl 4-(difluoromethyl)-2-hydroxy-6-nitropyridine-3-acetate)
- 1805331-17-2(3-(Difluoromethyl)-5-(fluoromethyl)-2-methylpyridine)
- 77712-52-8(6-(4-nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1638759-80-4)tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate

Pureza:99%
Quantidade:1g
Preço ($):975.0